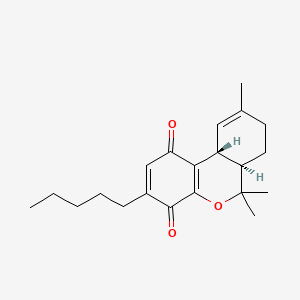
Delta9-THCQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:
Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.
Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
化学反応の分析
Types of Reactions
Delta9-THCQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion back to Delta9-THC or other reduced forms.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.
科学的研究の応用
Delta9-THCQ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:
Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.
Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.
Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.
類似化合物との比較
Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:
Delta9-THC: The parent compound, known for its psychoactive effects.
Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.
Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.
Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.
特性
分子式 |
C21H28O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1 |
InChIキー |
KVAAAUWYXXYUQE-HZPDHXFCSA-N |
異性体SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C |
正規SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















